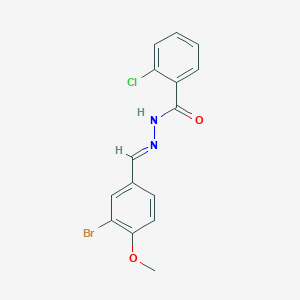![molecular formula C17H20FN3O2 B5532202 2-fluoro-4-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5532202.png)
2-fluoro-4-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthetic approaches to related compounds often involve multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of related fluoro-phenyl-imino and piperidinyl derivatives has been reported to involve oxidative polycondensation reactions, reductive aminations, and protection-deprotection strategies to introduce specific functional groups (Kaya & Gül, 2004; Vaid et al., 2013). These synthetic routes highlight the importance of choosing appropriate precursors and reaction conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-fluoro-4-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol" has been characterized using spectroscopic methods such as 1H-NMR, FT-IR, UV–Vis, and sometimes X-ray crystallography. These analyses provide detailed information on the arrangement of atoms within the molecule and the presence of specific functional groups, contributing to understanding the compound's reactivity and properties (Eseola et al., 2009).
Chemical Reactions and Properties
The chemical behavior of such compounds is influenced by the presence of the fluoro-phenyl and imidazolyl-piperidinyl moieties. These groups can participate in various reactions, including nucleophilic substitutions and coupling reactions, due to their electron-withdrawing or donating characteristics. The specific functional groups present in the molecule also enable it to form complexes with metals, which can be utilized in catalysis and materials science (Diop et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are crucial for understanding the compound's behavior in different environments. Research on similar compounds suggests that their physical properties can be tailored through molecular design, affecting their solubility in organic solvents and thermal decomposition patterns (Hyun et al., 1988).
Chemical Properties Analysis
The electronic structure, including HOMO-LUMO gaps, and electrochemical properties are essential for applications in electronic materials and sensors. For related fluoro-phenyl and imidazolyl-piperidinyl compounds, cyclic voltammetry and UV–Vis spectroscopy have been employed to determine these properties, providing insights into their potential use in electronic devices and as fluorescent markers (Kaya & Şenol, 2006).
Future Directions
properties
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-20-9-6-19-17(20)13-4-7-21(8-5-13)16(23)11-12-2-3-15(22)14(18)10-12/h2-3,6,9-10,13,22H,4-5,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSMCXHEMHCDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)CC3=CC(=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-phenyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B5532141.png)
![3-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5532147.png)
![5-methyl-4-[(2-methyl-1-piperidinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5532152.png)

![9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5532157.png)



![1,3-dimethyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5532177.png)
![N,N-diethyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5532180.png)
![2-[1-(3-ethylphenyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5532211.png)

